Dichlorobis(3-methylbut-2-EN-1-YL)silane
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Overview
Description
Dichlorobis(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C10H18Cl2Si It is characterized by the presence of two chlorine atoms and two 3-methylbut-2-en-1-yl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(3-methylbut-2-en-1-yl)silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 3-methylbut-2-en-1-yl magnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
SiCl4+2C5H9MgBr→Cl2Si(C5H9)2+2MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols or ketones.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Hydrolysis: This reaction occurs readily in the presence of moisture or aqueous solutions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Oxidation Reactions: Products include alcohols or ketones derived from the oxidation of the 3-methylbut-2-en-1-yl groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Dichlorobis(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: Organosilicon compounds derived from this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dichlorobis(3-methylbut-2-en-1-yl)silane and its derivatives involves interactions with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing for the modification of molecular structures. The 3-methylbut-2-en-1-yl groups can undergo chemical transformations, leading to the formation of biologically active compounds. The pathways involved in these transformations include nucleophilic substitution, oxidation, and hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(3-methylbut-2-en-1-yl)silane: This compound has three methyl groups and one 3-methylbut-2-en-1-yl group attached to the silicon atom.
Dimethyl(bis(3-methylbut-2-en-1-yl))silane: This compound has two methyl groups and two 3-methylbut-2-en-1-yl groups attached to the silicon atom.
Tetrachlorosilane: This compound has four chlorine atoms attached to the silicon atom.
Uniqueness
Dichlorobis(3-methylbut-2-en-1-yl)silane is unique due to the presence of both chlorine atoms and 3-methylbut-2-en-1-yl groups, which provide a balance of reactivity and stability. This allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
184917-49-5 |
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Molecular Formula |
C10H18Cl2Si |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
dichloro-bis(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C10H18Cl2Si/c1-9(2)5-7-13(11,12)8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
OKPGESYCLQNPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](CC=C(C)C)(Cl)Cl)C |
Origin of Product |
United States |
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